methyl N'-carbamothioylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-carbamothioylcarbamimidothioate is an organic compound with a complex structure that includes both carbamothioyl and carbamimidothioate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-carbamothioylcarbamimidothioate typically involves the reaction of primary, secondary, or aromatic amines with dimethyl carbonate in the presence of solid catalysts. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction conditions usually involve temperatures around 150°C and the use of catalysts such as iron-chrome (TZC-3/1), which can yield high purity products .
Industrial Production Methods
In industrial settings, the production of methyl N’-carbamothioylcarbamimidothioate can be scaled up using continuous flow systems. These systems allow for the efficient and safe production of carbamates by reacting amines with organic carbonates under controlled conditions . The use of non-metallic reagents and catalysts further enhances the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-carbamothioylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates.
Scientific Research Applications
Methyl N’-carbamothioylcarbamimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N’-carbamothioylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting key enzymes and proteins involved in cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is particularly relevant in its use as a pesticide and therapeutic agent.
Comparison with Similar Compounds
Methyl N’-carbamothioylcarbamimidothioate can be compared with other similar compounds such as:
Methyl carbamate: A simpler carbamate compound with similar chemical properties but different applications.
Ethyl N-methylcarbamate: Another carbamate ester with distinct pharmacological properties.
N-methylurea: A related compound with applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
40056-40-4 |
---|---|
Molecular Formula |
C3H7N3S2 |
Molecular Weight |
149.2 g/mol |
IUPAC Name |
methyl N'-carbamothioylcarbamimidothioate |
InChI |
InChI=1S/C3H7N3S2/c1-8-3(5)6-2(4)7/h1H3,(H4,4,5,6,7) |
InChI Key |
UXBJAMCSQXIMQB-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N/C(=S)N)/N |
Canonical SMILES |
CSC(=NC(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.